molecular formula C10H16ClN3S B13248181 4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

Cat. No.: B13248181
M. Wt: 245.77 g/mol
InChI Key: IYWQZXCHULMIMO-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative functionalized with a pyrimidin-2-ylsulfanyl substituent.

Properties

Molecular Formula

C10H16ClN3S

Molecular Weight

245.77 g/mol

IUPAC Name

4-pyrimidin-2-ylsulfanylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C10H15N3S.ClH/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10;/h1,6-9H,2-5,11H2;1H

InChI Key

IYWQZXCHULMIMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)SC2=NC=CC=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 4-(pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Purity Key Data Sources
4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine HCl C₁₀H₁₅N₃S·HCl ~261.8 (estimated) Pyrimidin-2-ylsulfanyl N/A Inferred from analogs
4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine HCl C₁₂H₁₅ClNS·HCl 278.24 4-Chlorophenylsulfanyl 95% CymitQuimica
4-(1H-Pyrrol-1-yl)cyclohexan-1-amine HCl C₁₀H₁₆N₂·HCl 164.25 1H-Pyrrol-1-yl 95% ChemBK
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 198.2 4-Methylpiperazinyl Confirmed via MS Patent synthesis

Key Observations:

  • The chlorophenyl analog has a higher molecular weight (278.24 g/mol) due to the chlorine atom, which may influence lipophilicity and bioavailability .
  • Piperazinyl-substituted analogs (e.g., from patents ) exhibit lower molecular weights (~198 g/mol) and are often used in drug discovery for their basicity and solubility.

Biological Activity

4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C10H14N2S
Molecular Weight 198.30 g/mol
IUPAC Name This compound
Canonical SMILES CC1(CCCCC1)NCC2=NC=NC=N2S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation. It forms covalent bonds with active site residues, effectively blocking the enzyme's activity.
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.
  • Apoptosis Induction : It has been shown to stimulate apoptotic pathways through the activation of caspase enzymes, leading to programmed cell death in malignant cells.

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG2<10Inhibition of growth via apoptosis
A549<10Induction of cell cycle arrest
MRC-5 (normal)>100Low cytotoxicity, indicating selectivity

The compound exhibits a promising profile with low toxicity towards normal cells while effectively inhibiting cancer cell growth.

Case Study 1: Antitumor Activity

In a study assessing the antitumor properties of various pyrimidine derivatives, this compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated significant inhibition rates in HepG2 and A549 cell lines, with IC50 values below 10 µM, which suggests strong antiproliferative effects.

Case Study 2: Mechanistic Insights

Another research project focused on elucidating the mechanism by which this compound induces apoptosis. The study revealed that treatment with this compound leads to increased levels of cleaved PARP and activated caspase-3, confirming its role in triggering apoptotic pathways.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison was made with structurally similar compounds:

CompoundIC50 (µM)Target EnzymeActivity Type
This compound<10Various kinasesAntiproliferative
Pyrimidine analog A20CDK4Moderate inhibitor
Pyrimidine analog B>100NoneNon-selective

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